molecular formula C24H19FP+ B10815495 Bfpet

Bfpet

Cat. No.: B10815495
M. Wt: 357.4 g/mol
InChI Key: QWPLCHDPESWJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BFPET, also known as 4-[18F]fluorophenyl)triphenylphosphonium ion, is a compound used primarily as a positron emission tomography (PET) imaging agent. It is labeled with the radioactive isotope fluorine-18, which is widely used in medical imaging due to its favorable physical and nuclear characteristics. This compound is particularly significant in myocardial perfusion imaging, where it helps assess blood flow in the heart, aiding in the diagnosis of coronary artery disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BFPET involves the incorporation of fluorine-18 into molecular tracers. One common method is the isotopic exchange reaction, where fluorine-18 is introduced into a pre-functionalized molecule. For instance, N-heterocyclic carbene boron trifluoride conjugates can be radiofluorinated using a tin(IV) chloride-promoted isotopic exchange reaction . This method ensures the stability of the PET agents and provides high tumor-to-background contrast in imaging.

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of the precursor molecule, followed by the introduction of fluorine-18 in the final step due to its short half-life (approximately 110 minutes). The process requires stringent conditions to ensure the purity and stability of the final product. The use of automated synthesis modules is common in industrial settings to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions: BFPET undergoes various chemical reactions, including:

    Substitution Reactions: The introduction of fluorine-18 often involves nucleophilic substitution reactions, where a leaving group is replaced by the fluorine-18 isotope.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.

    Complexation Reactions: this compound can form complexes with other molecules, enhancing its imaging properties.

Common Reagents and Conditions:

    Reagents: Tin(IV) chloride, fluorine-18 fluoride, and various organic solvents.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the radioactive isotope.

Major Products: The primary product of these reactions is the fluorine-18 labeled this compound, which is used in PET imaging. Other by-products may include unreacted precursors and side products from incomplete reactions.

Scientific Research Applications

BFPET has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Helps in visualizing biological processes at the molecular level.

    Medicine: Primarily used in myocardial perfusion imaging to diagnose coronary artery disease.

    Industry: Employed in the development of new imaging agents and techniques, enhancing the capabilities of PET imaging.

Mechanism of Action

BFPET exerts its effects through its ability to bind to specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body, producing gamma rays that are detected by PET scanners. This process allows for high-resolution imaging of the targeted area. The molecular targets of this compound include regions of the heart with varying blood flow, enabling the assessment of myocardial perfusion .

Comparison with Similar Compounds

    2-[18F]fluoro-2-deoxy-D-glucose (FDG): Another widely used PET imaging agent, primarily for oncology and neurology applications.

    Fluorine-18 labeled sodium fluoride: Used in bone imaging to detect abnormalities in bone metabolism.

Comparison: BFPET is unique in its specific application for myocardial perfusion imaging, providing high-resolution images of blood flow in the heart. Unlike FDG, which is used for metabolic imaging, this compound focuses on blood flow, making it particularly useful for diagnosing coronary artery disease. Additionally, this compound’s rapid blood clearance and stable myocardial uptake offer advantages over other imaging agents .

Properties

Molecular Formula

C24H19FP+

Molecular Weight

357.4 g/mol

IUPAC Name

(4-fluorophenyl)-triphenylphosphanium

InChI

InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1

InChI Key

QWPLCHDPESWJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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